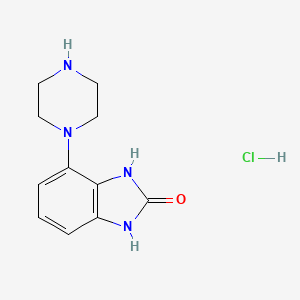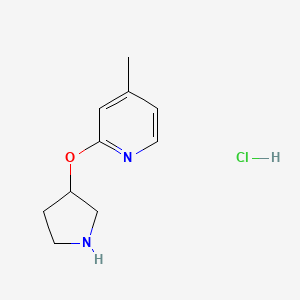![molecular formula C23H18ClN5O4 B2888023 methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896299-89-1](/img/no-structure.png)
methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H18ClN5O4 and its molecular weight is 463.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Metal-Based Chemotherapy
A study by Navarro et al. (2000) explored the synthesis of metal complexes with imidazole derivatives, aiming at novel treatments for tropical diseases. These complexes were characterized by various spectroscopic methods and showed promising properties for metal-based chemotherapy, highlighting the potential of imidazole compounds in medical applications Navarro, M., Lehmann, T., Cisneros-Fajardo, E. J., Fuentes, A., Sánchez-Delgado, R., Silva, P., & Urbina, J. (2000). Polyhedron, 19, 2319-2325.
Selective Inverse Agonists at Human A3 Adenosine Receptors
Ozola et al. (2003) investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, showing their potential as potent and selective inverse agonists at human A3 adenosine receptors. This research underscores the therapeutic potential of imidazole derivatives in modulating adenosine receptors, with implications for treating various diseases Ozola, V., Thorand, M., Diekmann, M., Qurishi, R., Schumacher, B., Jacobson, K., & Müller, C. (2003). Bioorganic & Medicinal Chemistry, 11(3), 347-356.
Versatile Nucleophilic Catalysts
Grasa et al. (2002) highlighted the efficiency of N-heterocyclic carbenes, including imidazole derivatives, as catalysts in transesterification and acylation reactions. These findings point to the utility of such compounds in facilitating a variety of chemical synthesis processes, potentially valuable in pharmaceutical manufacturing Grasa, G., Kissling, R. M., & Nolan, S. (2002). Organic Letters, 4(21), 3583-3586.
Crystal Structure Analysis
Li et al. (2015) conducted a study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, illustrating the importance of structural analysis in understanding the physicochemical properties of imidazole derivatives. This research can contribute to the design and development of new pharmaceuticals by elucidating the structural basis of drug interactions Li, Zhengyi, Liu, R., Zhu, M., Chen, L., & Sun, X.-q. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71, o84-o85.
Enhanced Transesterification/Acylation Reactions
Furthering the work on catalytic applications, Grasa et al. (2003) demonstrated the use of N-heterocyclic carbenes in improving the efficiency of transesterification/acylation reactions. This study underscores the role of imidazole derivatives in advancing green chemistry by offering more sustainable and efficient synthesis methods Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003). The Journal of Organic Chemistry, 68(7), 2812-2819.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-chlorobenzaldehyde with methyl acetoacetate to form ethyl 2-(2-chlorophenyl)-3-oxobutanoate. This intermediate is then reacted with guanidine to form 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine. The dihydropyrimidine is then cyclized with phenyl isocyanate to form the imidazopyrimidine intermediate, which is then reacted with methyl chloroacetate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "methyl acetoacetate", "guanidine", "phenyl isocyanate", "methyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with methyl acetoacetate to form ethyl 2-(2-chlorophenyl)-3-oxobutanoate", "Step 2: Reaction of ethyl 2-(2-chlorophenyl)-3-oxobutanoate with guanidine to form 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine", "Step 3: Cyclization of 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine with phenyl isocyanate to form the imidazopyrimidine intermediate", "Step 4: Reaction of the imidazopyrimidine intermediate with methyl chloroacetate to form the final product, methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" ] } | |
CAS RN |
896299-89-1 |
Molecular Formula |
C23H18ClN5O4 |
Molecular Weight |
463.88 |
IUPAC Name |
methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3 |
InChI Key |
VFZBOQODNBWMIE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)
![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)


